molecular formula C8H7FO2 B8202669 6-fluoro-4H-1,3-benzodioxine

6-fluoro-4H-1,3-benzodioxine

Cat. No.: B8202669
M. Wt: 154.14 g/mol
InChI Key: NHMHUXUFZNHYKL-UHFFFAOYSA-N
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Description

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid (CAS: 321309-28-8) is a fluorine-substituted benzodioxine derivative with the molecular formula C₉H₇FO₄ and a molecular weight of 198.15 g/mol . Its structure features a fused 1,3-benzodioxine ring system substituted with a fluorine atom at position 6 and a carboxylic acid group at position 6. This compound has demonstrated pharmacological relevance, notably as an inhibitor of HIV-1 integrase in structural studies . Safety data indicate that thermal decomposition releases hydrogen fluoride (HF) and carbon oxides, necessitating careful handling .

Properties

IUPAC Name

6-fluoro-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHUXUFZNHYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxine Derivatives

The following table summarizes key structural analogs, their physicochemical properties, and functional distinctions:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Safety Considerations
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid -COOH at C8, -F at C6 198.15 HIV-1 integrase inhibitor HF release upon decomposition
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine -CH₂Cl at C8, -F at C6 202.61 Synthetic intermediate Irritant; requires PPE
This compound-8-carbaldehyde -CHO at C8, -F at C6 ~182.1 (estimated) Precursor for condensation reactions Air/moisture sensitive
6-Bromo-4-fluoro-4H-1,3-benzodioxine -Br at C6, -F at C4 N/A Limited data; potential intermediate Undocumented

Pharmacological and Industrial Relevance

  • The carboxylic acid derivative’s role in HIV research highlights fluorine’s ability to enhance binding affinity and metabolic stability in drug design .
  • Chloromethyl and aldehyde derivatives are primarily utilized in synthesizing larger molecules, such as prodrugs or polymer precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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